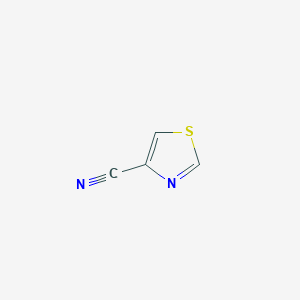

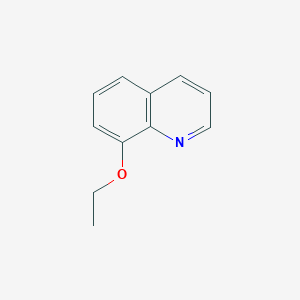

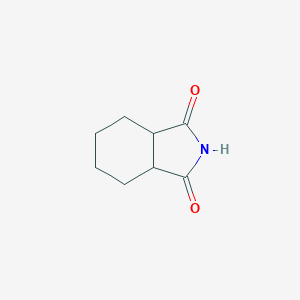

![molecular formula O4Sb2 B073367 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide CAS No. 1332-81-6](/img/structure/B73367.png)

2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and analysis of bicyclic and polycyclic compounds with functional groups such as oxides and oxo groups have been an area of interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in synthetic organic chemistry.

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves multiple steps, including functional group transformations, cyclizations, and rearrangements. For instance, the synthesis of tricyclic and tetracyclic compounds can be achieved through photodeselenation, as demonstrated in the synthesis of 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane (Andō et al., 1995).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a common method for determining the exact three-dimensional arrangement of atoms within a molecule. The study of molecular structures reveals the geometric constraints and electronic effects that influence the compound's chemical behavior.

Chemical Reactions and Properties

The chemical reactions and properties of a compound are dictated by its molecular structure. Bicyclic and polycyclic compounds exhibit unique reactivities due to their strained structures. For example, the reactivity of cyclopentane systems can be explored through oxymetallation reactions, leading to the formation of functionalized compounds (Katsushima et al., 1980).

科学的研究の応用

Synthesis and Medicinal Applications

2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide has been mentioned in the context of novel bis- and tris-1,2,4-trioxanes synthesis, which shows significant antimalarial activity against multidrug-resistant Plasmodium yoelii in mice. Specifically, compounds like bis-trioxane 12a exhibited high protective effects against infected mice, hinting at the potential medicinal applications of related trioxane compounds in antimalarial treatments (Singh et al., 2008).

Toxicity and Inhalation Studies

Studies have also been conducted on related compounds like pentane to understand their toxicity profiles and effects on organisms. For instance, a study on the inhalation of pentane revealed no adverse effects on maternal or fetal rats, suggesting a low developmental toxicity profile for this compound at certain concentrations (Hurtt & Kennedy, 1999). Similarly, investigations into the metabolism and toxicity of n-pentane and isopentane, which are structurally similar to the chemical , have provided insights into their metabolization primarily by liver microsomes and their relatively low toxicity as indicated by their metabolites' effects on cultured cells (Chiba & Oshida, 1991).

Biochemical and Therapeutic Research

Further, research into related compounds like spiropentaneacetic acid revealed their specificity in inhibiting fatty acid oxidation, indicating potential therapeutic applications in metabolic regulations. This compound was found to be a specific inhibitor of fatty acid oxidation without affecting amino acid metabolism, suggesting a precise biochemical interaction that could be leveraged for therapeutic purposes (Tserng et al., 1991).

Advanced Applications in Treatment and Therapy

Moreover, advanced applications have been explored, such as the use of 3-[5-{2-(2,3-dihydroxyprop-1-yl)-o-carboran-1-yl}pentan-1-yl]thymidine, a novel class of boron delivery agents for neutron capture therapy. This compound, part of the broader family of substances related to 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide, showed significant potential in prolonging survival times in F98 glioma-bearing rats compared to control animals. This underscores the potential of such compounds in medical applications, particularly in treating brain tumors (Byun et al., 2006).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide involves the cyclization of a dibromide precursor with a diol in the presence of a base to form the desired compound.", "Starting Materials": [ "1,3-dibromopropane", "1,2-ethanediol", "Sodium hydroxide (NaOH)", "Tetrahydrofuran (THF)", "Acetic acid (CH3COOH)" ], "Reaction": [ "Step 1: Preparation of 1,3-dibromopropane by bromination of propane using Br2 and HBr", "Step 2: Synthesis of the dibromide precursor by reacting 1,3-dibromopropane with sodium ethoxide in THF to form 1,3-bis(ethoxycarbonyl)propane dibromide", "Step 3: Cyclization of the dibromide precursor with 1,2-ethanediol in the presence of NaOH in THF to form the desired compound, 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide", "Step 4: Purification of the product by recrystallization from acetic acid (CH3COOH)" ] } | |

CAS番号 |

1332-81-6 |

製品名 |

2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide |

分子式 |

O4Sb2 |

分子量 |

307.52 g/mol |

InChI |

InChI=1S/4O.2Sb |

InChIキー |

AHBGXHAWSHTPOM-UHFFFAOYSA-N |

SMILES |

O=[Sb]=O.O=[Sb]=O |

正規SMILES |

O=[Sb]O[Sb](=O)=O |

その他のCAS番号 |

1332-81-6 |

同義語 |

antimony oxide antimony tetroxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。